molecular formula C6H5F5OS B1597158 4-(Pentafluorosulfanyl)phenol CAS No. 774-94-7

4-(Pentafluorosulfanyl)phenol

Cat. No.: B1597158
CAS No.: 774-94-7
M. Wt: 220.16 g/mol
InChI Key: XHJLGVIUMCBMHL-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfanyl)phenol is a useful research compound. Its molecular formula is C6H5F5OS and its molecular weight is 220.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(Pentafluorosulfanyl)phenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that interact with this compound is phenol sulfotransferase. This enzyme catalyzes the sulfate conjugation of phenolic compounds, including this compound, facilitating its metabolism and excretion . The interaction between this compound and phenol sulfotransferase involves the transfer of a sulfate group to the phenolic hydroxyl group, resulting in the formation of a sulfated metabolite. This interaction is crucial for the detoxification and elimination of this compound from the body.

Cellular Effects

This compound exerts various effects on cellular processes and functions. Studies have shown that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells. These effects highlight the potential of this compound to modulate cellular functions and responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. One of the primary mechanisms is the binding of this compound to specific proteins and enzymes, leading to either inhibition or activation of their functions . For example, the compound can inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating cellular redox balance. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time, depending on factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular functions, including alterations in gene expression and metabolic activity. These temporal effects underscore the importance of monitoring the stability and long-term impact of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to exert beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage. These findings highlight the importance of determining the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key metabolic pathways is the sulfate conjugation pathway, mediated by phenol sulfotransferase . This pathway facilitates the conversion of this compound into its sulfated metabolite, which is more readily excreted from the body. Additionally, this compound can undergo biotransformation by microorganisms, leading to the formation of various metabolites, including 4-(Pentafluorosulfanyl)catechol . These metabolic pathways play a crucial role in the detoxification and elimination of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be transported across cellular membranes via passive diffusion and active transport mechanisms . Once inside the cells, the compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and organs are influenced by factors such as lipophilicity and binding affinity to transport proteins.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. Research has shown that this compound can localize to specific cellular compartments, including the cytoplasm and nucleus . The targeting of this compound to these compartments is facilitated by post-translational modifications and targeting signals that direct the compound to its site of action. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJLGVIUMCBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381318
Record name 4-(Pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-94-7
Record name 4-(Pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyphenylsulfur pentafluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

40.00 g of 4-pentafluorosulfanylaniline were suspended in 500 ml of a 35% aqueous H2SO4 solution and a solution of 13.85 g of NaNO2 in 30 ml of water was added dropwise at 0° C. over a period of 10 minutes. Subsequently, the mixture was stirred at 0° C. for 35 minutes, then a solution, at 0° C., of 171.10 g of Cu(NO3)2 in 200 ml of water was poured in and, directly thereafter, 26.11 g of Cu2O were added in portions. The mixture is stirred at RT for a further 2 hours, then extraction is effected 3 times with 200 ml each time of CH2Cl2. Drying was effected over MgSO4 and the solvent was removed under reduced pressure. 38.00 g of a pale yellow oil were obtained which was used further without purification.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.85 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Cu(NO3)2
Quantity
171.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
Cu2O
Quantity
26.11 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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